

ML390 and the Pyrimidine Biosynthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule **ML390** and its interaction with the pyrimidine biosynthesis pathway. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the mechanism of action, quantitative data, and experimental protocols related to **ML390**.

Introduction

ML390 is a potent and specific inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), a critical component of the de novo pyrimidine biosynthesis pathway.[1][2][3] This pathway is essential for the synthesis of pyrimidine nucleotides (uracil, cytosine, and thymine), which are fundamental building blocks for DNA and RNA.[4] Rapidly proliferating cells, such as cancer cells, have a high demand for nucleotides to support DNA replication and RNA synthesis, making the de novo pyrimidine pathway an attractive target for therapeutic intervention.[5][6]

ML390 was identified through a high-throughput phenotypic screen for compounds that could induce differentiation in acute myeloid leukemia (AML) cells.[1][7] Its mechanism of action was subsequently determined to be the inhibition of DHODH, leading to the depletion of the pyrimidine pool and consequently impairing ribosomal DNA transcription and cell proliferation in



various cancer models, including AML and glioblastoma.[2][5] The cellular effects of **ML390** can be reversed by the addition of exogenous uridine, which replenishes the pyrimidine pool through the salvage pathway, thus confirming the specific on-target activity of the compound.[1] [8]

Mechanism of Action: Inhibition of DHODH

The de novo pyrimidine biosynthesis pathway consists of six enzymatic steps. DHODH catalyzes the fourth step, the oxidation of dihydroorotate to orotate, a key reaction that is coupled to the mitochondrial electron transport chain.[3][4] **ML390** acts as a potent inhibitor of human DHODH, thereby blocking the synthesis of orotate and subsequent pyrimidine nucleotides.[1][9] This leads to an accumulation of the upstream metabolite dihydroorotate and a depletion of downstream metabolites like uridine monophosphate (UMP), uridine diphosphate (UDP), and uridine triphosphate (UTP).[2][5] The X-ray crystal structure of **ML390** bound to DHODH has been elucidated, revealing the specific binding interactions responsible for its inhibitory activity.[1][7]

Quantitative Data

The following tables summarize the key quantitative data for **ML390**'s bioactivity from various studies.

Table 1: In Vitro Bioactivity of ML390



Parameter	Cell Line / Enzyme	Value (µM)	Reference(s)
EC50	ER-HOX-GFP (murine AML)	1.8 ± 0.6	[10][11]
U937 (human AML)	8.8 ± 0.8	[10][11]	
THP-1 (human AML)	6.5 ± 0.9	[10][11]	
Murine and human AML cell lines	~2	[2][3]	_
IC50	Human DHODH enzyme	0.56 ± 0.1	[9][10][11]
EV71 replication	0.06601	[10]	

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.[12] IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of **ML390**.

Human DHODH Enzyme Inhibition Assay

This assay is used to determine the direct inhibitory effect of **ML390** on the DHODH enzyme.

Principle: The activity of recombinant human DHODH is measured by monitoring the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate. The rate of dye reduction is proportional to the enzyme activity.

Materials:

- Recombinant human DHODH enzyme
- Dihydroorotate (DHO)



- Coenzyme Q10 (CoQ10)
- 2,6-dichloroindophenol (DCIP)
- Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
- ML390 (or other test compounds)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 600 nm

Procedure:

- Prepare a stock solution of **ML390** in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of ML390 in the assay buffer to create a range of concentrations for testing.
- In a 96-well plate, add the assay buffer, CoQ10, and DCIP to each well.
- Add the diluted ML390 or vehicle control (DMSO) to the respective wells.
- Add the recombinant human DHODH enzyme to all wells except for the no-enzyme control
 wells.
- Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).
- Initiate the reaction by adding the substrate, dihydroorotate, to all wells.
- Immediately begin monitoring the decrease in absorbance at 600 nm over time using a microplate reader.
- Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.
- Determine the percent inhibition for each concentration of ML390 relative to the vehicle control.



 Plot the percent inhibition against the logarithm of the ML390 concentration and fit the data to a suitable dose-response model to calculate the IC50 value.

Cell Proliferation/Viability Assay (MTT Assay)

This assay is used to assess the effect of **ML390** on the proliferation and viability of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified by spectrophotometry.

Materials:

- Cancer cell lines (e.g., U937, THP-1, LN229)
- · Complete cell culture medium
- ML390
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well cell culture plates
- Microplate reader capable of measuring absorbance at 570 nm

Procedure:

- Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of ML390 in complete cell culture medium.
- Remove the old medium from the wells and add the medium containing different concentrations of ML390 or vehicle control.



- Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
- After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
- Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Measure the absorbance of each well at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
- Plot the percentage of cell viability against the logarithm of the ML390 concentration and fit the data to a dose-response curve to determine the EC50 or IC50 value.

Metabolite Analysis by LC-MS/MS

This method is used to quantify the levels of pyrimidine pathway metabolites in cells treated with **ML390**.

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific analytical technique used to separate, identify, and quantify small molecules in a complex mixture.

Materials:

- Cancer cells treated with ML390 or vehicle control
- Ice-cold 80% methanol for metabolite extraction
- · Liquid chromatography system
- Tandem mass spectrometer
- Appropriate analytical standards for the metabolites of interest (e.g., DHO, orotate, UMP, UDP, UTP)



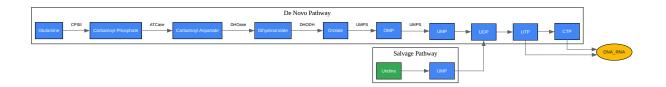
Procedure:

- Culture cells and treat them with ML390 or a vehicle control for the desired time.
- Quickly wash the cells with ice-cold saline to remove extracellular metabolites.
- Lyse the cells and extract the intracellular metabolites by adding ice-cold 80% methanol.
- Incubate on ice to allow for complete protein precipitation and metabolite extraction.
- Centrifuge the samples at high speed to pellet the cell debris and proteins.
- Collect the supernatant containing the metabolites.
- Analyze the metabolite extracts using an LC-MS/MS system.
- Separate the metabolites using a suitable liquid chromatography method.
- Detect and quantify the metabolites using the mass spectrometer in multiple reaction monitoring (MRM) mode, using the specific precursor-product ion transitions for each metabolite.
- Use a standard curve generated from analytical standards to quantify the absolute concentration of each metabolite.

Visualizations

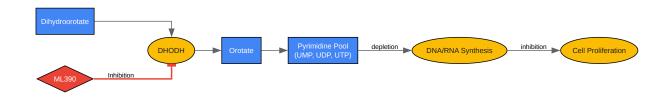
The following diagrams illustrate the pyrimidine biosynthesis pathway, the mechanism of **ML390** action, and a typical experimental workflow.





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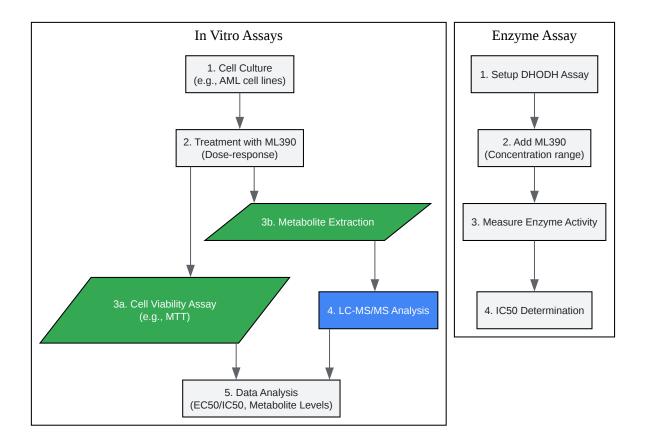
Figure 1: The De Novo and Salvage Pyrimidine Biosynthesis Pathways.



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Figure 2: Mechanism of Action of ML390 on the Pyrimidine Biosynthesis Pathway.





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Figure 3: A Typical Experimental Workflow for Characterizing ML390.

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- To cite this document: BenchChem. [ML390 and the Pyrimidine Biosynthesis Pathway: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b609164#ml390-and-pyrimidine-biosynthesis-pathway]

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